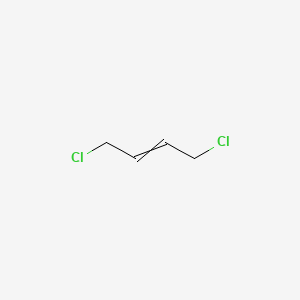
trans-1,4-Dichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It exists in both cis and trans isomeric forms. This compound is a colorless liquid with a characteristic chlorinated odor and is primarily used as an intermediate in the synthesis of other chemicals .
Preparation Methods
trans-1,4-Dichloro-2-butene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. The mixture is then isomerized to 3,4-dichlorobut-1-ene by heating in the presence of a catalyst at temperatures ranging from 60 to 120°C . Industrial production methods typically involve liquid- or vapor-phase chlorination of butadiene .
Chemical Reactions Analysis
trans-1,4-Dichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium amide to yield trans-1-chloro-1,3-butadiene.
Condensation Reactions: It can undergo condensation with sulfone-activated methylene compounds to form cyclopentene.
Alkylation Reactions: It can participate in asymmetric allylic alkylation with Grignard reagents in the presence of copper thiophene carboxylate catalyst.
Common reagents used in these reactions include sodium amide, Grignard reagents, and various catalysts. The major products formed from these reactions include trans-1-chloro-1,3-butadiene and cyclopentene .
Scientific Research Applications
trans-1,4-Dichloro-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocycles and functionalized compounds.
Biology: It is utilized in the preparation of biologically active molecules and natural product synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of synthetic rubbers such as Neoprene.
Mechanism of Action
The mechanism of action of trans-1,4-Dichloro-2-butene involves its reactivity with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This reactivity facilitates various substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-chlorine bonds and the generation of reactive intermediates that can further react to form desired products .
Comparison with Similar Compounds
trans-1,4-Dichloro-2-butene can be compared with other similar compounds such as:
3,4-Dichlorobut-1-ene: Another isomer formed during the chlorination of butadiene.
1,4-Dibromo-2-butene: A brominated analog that undergoes similar reactions but with different reactivity due to the presence of bromine atoms.
This compound (cis): The cis isomer of this compound, which has different physical and chemical properties compared to the trans isomer.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of products through different chemical reactions.
Properties
Molecular Formula |
C4H6Cl2 |
|---|---|
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,4-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2 |
InChI Key |
FQDIANVAWVHZIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)Cl |
boiling_point |
313 °F at 760 mmHg (USCG, 1999) 158 °C |
Color/Form |
Colorless liquid |
density |
1.112 at 68 °F (USCG, 1999) 1.1858 Density: 1.183 (technical grade mixture) of cis and trans isomers. |
melting_point |
-54 °F (USCG, 1999) 3.5 °C |
physical_description |
1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals. Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS] |
solubility |
Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol. Soluble in ether. Water solubility = 580 mg/l at 25 °C |
vapor_pressure |
3.0 [mmHg] Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture 3 mm Hg @ 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















